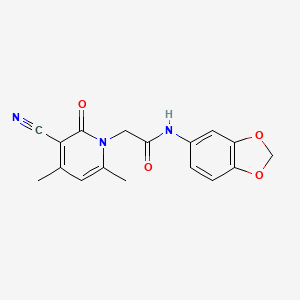![molecular formula C13H17FN2O2 B5485459 1-(2-Fluorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea](/img/structure/B5485459.png)
1-(2-Fluorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is an organic compound that features a fluorophenyl group and a tetrahydrofuran moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Fluorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea typically involves the reaction of 2-fluoroaniline with an isocyanate derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Fluorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 1-(2-Fluorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the tetrahydrofuran moiety can influence its solubility and stability. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Fluorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea include:
1-(2-Fluorophenyl)piperazine: This compound also features a fluorophenyl group but differs in its core structure, which is a piperazine ring.
1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: This compound is used as a radioligand for imaging σ1 receptors in the brain.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-9(12-7-4-8-18-12)15-13(17)16-11-6-3-2-5-10(11)14/h2-3,5-6,9,12H,4,7-8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZPWLXGRNTCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-N-({5-[(3-phenylpiperidin-1-yl)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B5485376.png)
![7-(2-methylphenyl)-4-[(2-methylpyrimidin-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5485385.png)
![3-(4-Dimethylaminophenyl)benzo[f]quinazoline](/img/structure/B5485387.png)
![7-(3-pyridin-3-ylpropanoyl)-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5485394.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5485396.png)
![rel-(4aS,8aR)-6-[5-(methoxymethyl)-2-furoyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5485399.png)
![3-(2-fluorophenyl)-5-[(3-isobutylisoxazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5485403.png)
![N-(2-{4-[(1-phenyl-1H-pyrazol-5-yl)methyl]morpholin-2-yl}ethyl)acetamide](/img/structure/B5485411.png)
![3-[4-(allyloxy)phenyl]-2-(1,3-benzoxazol-2-yl)-1-phenyl-2-propen-1-one](/img/structure/B5485413.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B5485425.png)
![3-benzyl-2-(benzylimino)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5485428.png)
![N-[2-[1-cyano-2-(3-methyl-2-thienyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5485432.png)

![1'-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5485463.png)
